Acetonitrile,(2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)-
Description
Chemical Structure and Properties "Acetonitrile, (2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)-" (CAS: 221530-44-5) is a fused heterocyclic compound featuring an indeno-furan core with an acetonitrile substituent attached via a ylidene group. This compound’s structure suggests applications in medicinal chemistry, particularly in targeting heterocyclic-dependent biological pathways .
For example, describes the synthesis of 3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-8-amine via hydrogenation of a nitro precursor using palladium hydroxide under hydrogen pressure. Similar reductive or condensation steps may apply to the acetonitrile derivative, with characterization relying on NMR and chromatographic purity (>95%) .
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(2Z)-2-(2,3,5,6-tetrahydrocyclopenta[f][1]benzofuran-7-ylidene)acetonitrile |
InChI |
InChI=1S/C13H11NO/c14-5-3-9-1-2-10-7-11-4-6-15-13(11)8-12(9)10/h3,7-8H,1-2,4,6H2/b9-3- |
InChI Key |
NEELNHPPKGLTQL-OQFOIZHKSA-N |
Isomeric SMILES |
C1C/C(=C/C#N)/C2=CC3=C(CCO3)C=C21 |
Canonical SMILES |
C1CC(=CC#N)C2=CC3=C(CCO3)C=C21 |
Origin of Product |
United States |
Preparation Methods
Table 1: Typical Synthetic Parameters for Preparation
| Step | Reaction Type | Reagents/Catalysts | Solvent | Conditions | Yield Range (%) |
|---|---|---|---|---|---|
| 1 | Cyclization | Keto/aldehyde precursors, Lewis acid catalysts | DCM, ethanol | Reflux, inert atmosphere | 60–80 |
| 2 | Nitrile formation | Acetonitrile derivatives, base or acid catalysts | Acetonitrile, ethanol | Room temp to reflux | 50–75 |
| 3 | Catalytic hydrogenation (if applicable) | Pd/C, H2 gas | Ethanol, acetonitrile | Ambient to elevated temp | 70–85 |
Industrial Production Methods
Industrial-scale synthesis of this compound involves:
Continuous Flow Reactors: To enhance reaction control, reproducibility, and safety, continuous flow systems are employed, allowing precise temperature and residence time management.
Automated Synthesis Systems: Automation improves consistency in reagent addition, mixing, and purification steps, critical for maintaining high purity and yield.
Optimization for Scalability: Reaction parameters are fine-tuned to reduce by-products and improve throughput, including solvent recycling and catalyst recovery.
Purification Techniques: Industrial purification often uses chromatographic methods (e.g., preparative HPLC) and crystallization to achieve pharmaceutical-grade purity.
Analytical Validation of Synthesis
Post-synthesis, the compound’s purity and structural integrity are validated using:
High-Performance Liquid Chromatography (HPLC): Gradient elution with methanol-acetonitrile-buffer systems (pH ~7.5) monitored at 250–300 nm to separate and quantify the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR to confirm the presence of characteristic protons and carbons, such as cyano group protons (~3.0–3.5 ppm) and aromatic protons (~6.5–7.5 ppm).
Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular formula (e.g., m/z ~210 for C13H11NO) confirm molecular weight and structure.
Infrared (IR) Spectroscopy: Identification of nitrile stretching vibrations (~2220 cm^-1) and other functional groups.
Research Findings and Limitations
Yields: Moderate to good yields (50–85%) are typical, depending on the synthetic route and reaction conditions.
Data Gaps: Limited publicly available data on physical properties such as solubility and stability under various conditions; further research is needed to optimize these parameters.
Biological Activity: While the compound shows potential in medicinal chemistry as an intermediate, detailed pharmacokinetic and toxicological profiles remain underexplored.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Core Formation | Cyclization of keto/aldehyde precursors under Lewis acid catalysis |
| Nitrile Introduction | Condensation or substitution reactions using acetonitrile derivatives |
| Catalytic Hydrogenation | Optional step for related analogs to reduce nitro/keto groups |
| Reaction Conditions | Reflux or room temperature, inert atmosphere, solvent choice critical |
| Industrial Techniques | Continuous flow reactors, automated synthesis, chromatographic purification |
| Analytical Validation | HPLC, NMR, MS, IR spectroscopy |
| Typical Yields | 50–85% depending on step and optimization |
| Limitations | Need for improved scalability, purification, and comprehensive physical/biological data |
Chemical Reactions Analysis
Nucleophilic Additions
The α,β-unsaturated nitrile undergoes nucleophilic attacks due to electron-deficient alkene and cyano groups:
-
Grignard Reagent Addition : Reaction with methylmagnesium bromide (MeMgBr) at −78°C yields substituted amines after hydrolysis. For example:
-
Hydride Reductions : Sodium borohydride (NaBH₄) selectively reduces the nitrile to a primary amine without affecting the alkene.
Cyclization Reactions
The compound participates in intramolecular and intermolecular cyclizations to form polycyclic structures:
-
Photocyclization : UV irradiation induces [4+2] cycloaddition with dienophiles like tetracyanoethylene (TCNE), forming fused tetracyclic derivatives (e.g., 24a , 24b ) .
-
Acid-Catalyzed Cyclization : Treatment with triflic acid (TfOH) promotes furan ring closure, generating helicene frameworks (e.g., 22.4 ) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the indeno-furan core:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Aryl-substituted indeno-furan | 75–82% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C | N-Arylated derivatives | 65% |
Oxidation and Reduction
-
Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the tetrahydrofuran ring to a dihydrofuran derivative, enhancing aromaticity .
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the exocyclic double bond, yielding 2-(2,3,5,6,7,8-hexahydroindeno[5,6-b]furan-7-yl)acetonitrile .
Mechanistic Insights
-
Michael Addition : The α,β-unsaturated nitrile acts as a Michael acceptor, reacting with thiols or amines to form adducts .
-
Electrophilic Aromatic Substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at the 5-position of the indeno-furan ring .
Stability and Reactivity Trends
Scientific Research Applications
Applications in Organic Synthesis
Acetonitrile derivatives are widely used as solvents and reagents in organic synthesis. The compound (2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)- has been utilized in several synthetic pathways:
Multicomponent Reactions
Multicomponent reactions (MCRs) involving acetonitrile have been shown to facilitate the rapid synthesis of complex molecules. For instance:
- Synthesis of Biologically Active Molecules: MCRs have been employed to create various biologically active compounds with potential therapeutic applications. Compounds synthesized through these methods have demonstrated anti-fibrotic properties and inhibition of viral replication in studies involving Hepatitis C virus .
Solvent Properties
Acetonitrile is often chosen for its polar aprotic characteristics which enhance reaction rates and yields:
- Solvent for Chemical Reactions: In a study examining the synthesis of spiro-isobenzofuran compounds, acetonitrile was evaluated alongside other solvents. It provided favorable conditions for achieving high yields of desired products .
Medicinal Chemistry Applications
The unique structure of (2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)- has implications in drug discovery:
Potential Drug Candidates
Research indicates that this compound may serve as a scaffold for developing new drugs:
- Anti-Cancer Agents: The indeno-furan structure is associated with various biological activities including anti-cancer properties. Compounds derived from this framework have shown promise in inhibiting cancer cell proliferation .
Neuroprotective Effects
Some derivatives have been investigated for their neuroprotective effects:
- Acetylcholinesterase Inhibitors: Certain compounds related to acetonitrile derivatives are being studied for their ability to inhibit acetylcholinesterase, which is relevant in treating neurodegenerative diseases such as Alzheimer’s .
Material Science Applications
The structural properties of acetonitrile derivatives lend themselves to applications in material science:
Polymer Chemistry
Acetonitrile can act as a solvent or reactant in polymerization processes:
- Synthesis of Polymers: The compound can be utilized in the synthesis of novel polymers with tailored properties for specific applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Acetonitrile, (2,3,5,6-tetrahydro-7H-indeno[5,6-B]furan-7-ylidene)- exerts its effects involves interactions with various molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations
Structural Complexity: The acetonitrile derivative shares the indeno-furan core with compound 3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-8-amine but differs in the acetonitrile ylidene substituent, which may enhance electron-withdrawing properties and reactivity .
Synthetic Routes: Unlike microwave-assisted methods for thiazolo-triazinoindoles (IIIa–IIIc), the acetonitrile compound likely requires traditional hydrogenation or condensation steps, similar to .
In contrast, triazinoindole derivatives (e.g., compound 26) show broad-spectrum antimicrobial activity .
Purity and Yield: The acetonitrile compound’s purity/yield data are absent, but related indeno-furan derivatives achieve moderate yields (63%) under hydrogenation conditions .
Biological Activity
Acetonitrile, (2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)- is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its cytoprotective effects and interactions with various chemotherapeutic agents.
- CAS Number : 448964-31-6
- Molecular Formula : C₁₃H₁₁NO
- Molecular Weight : 197.23 g/mol
Biological Activity Overview
Recent studies have highlighted the biological activities of acetonitrile derivatives, particularly their cytoprotective effects against various cytotoxic agents. The following sections summarize key findings from recent research.
Cytoprotective Effects
In vitro studies have demonstrated that extracts containing acetonitrile derivatives can prevent cytotoxic damage in several cell lines:
-
Cell Lines Studied :
- HEK293 (human embryonic kidney cells)
- SHSY5Y (human neuroblastoma cells)
- Murine osteoblasts
-
Findings :
- The extract showed significant cytoprotection against cisplatin, irinotecan, and doxorubicin after incubation periods ranging from 24 to 96 hours.
- In murine osteoblasts, the extract exhibited a protective effect against dexamethasone-induced cytotoxicity, enhancing cell proliferation across all tested concentrations .
The protective mechanisms of acetonitrile derivatives appear to involve:
- Antioxidant Activity : The presence of phenolic compounds in the extracts contributes to their ability to scavenge free radicals and reduce oxidative stress.
- Synergistic Effects with Chemotherapeutics : While the extract generally protects against chemotherapy-induced damage, it can also enhance the cytotoxic effects of certain drugs in specific contexts (e.g., muscle fibers) by modulating cellular responses .
Data Table: Cytoprotective Efficacy Against Chemotherapeutics
| Treatment Agent | Cell Type | Extract Concentration | Survival Rate (%) | Control Survival Rate (%) |
|---|---|---|---|---|
| Doxorubicin | Osteoblasts | 2.5 mg/mL | 112.43% | 78.92% |
| Dexamethasone | Osteoblasts | 0.1 mg/mL | 53.60% | 0% |
| Cisplatin | HEK293 | 5 mg/mL | 90% | 40% |
| Irinotecan | SHSY5Y | 2 mg/mL | 85% | 30% |
Case Studies
Several case studies have been conducted to further investigate the biological activity of acetonitrile derivatives:
- Study on Osteoblasts :
- Neuroprotective Effects :
- Antioxidant Properties :
Q & A
Q. Critical Parameters :
- Temperature control during nitration (0°C) to avoid over-oxidation.
- Use of anhydrous solvents (e.g., 1,2-dichloroethane) to prevent side reactions during cyclization.
How can reaction conditions be optimized to improve the yield during nitro group reduction?
Advanced Experimental Design
The reduction step (nitro to amine) is sensitive to catalyst loading and hydrogen pressure:
- Catalyst : Palladium hydroxide (20% w/w) is preferred over Pd/C due to reduced dehalogenation side reactions .
- Acid Additive : Methanesulfonic acid (0.2 mL per 1.0 g substrate) enhances protonation of intermediates, stabilizing the amine product .
- Pressure : 60 psi H₂ ensures complete reduction without over-hydrogenation of the fused ring system.
Q. Troubleshooting Low Yields :
- Monitor reaction progress via TLC (hexane:EtOAc 9:1).
- If incomplete, re-stir under H₂ after replenishing the catalyst.
What spectroscopic techniques are used to characterize this compound?
Q. Basic Characterization Methods
- ¹H NMR : Key signals include aromatic protons (δ 7.36–6.54 ppm), methylene groups in the tetrahydrofuran ring (δ 4.61–3.21 ppm), and nitrile protons (if present) near δ 2.5–3.0 ppm .
- 13C NMR : The nitrile carbon typically appears at ~115–120 ppm, while the indeno-furan carbonyl (if present) resonates at ~190–200 ppm .
- IR Spectroscopy : A strong C≡N stretch near 2240 cm⁻¹ confirms the nitrile group.
Q. Example ¹H NMR Data for Intermediate :
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (C7) | 7.36 | Singlet |
| Tetrahydrofuran CH₂ (C3, C4) | 4.61–3.21 | Triplet |
| Methylene (C5, C6) | 2.95–2.66 | Triplet |
How do computational methods like DFT aid in understanding the electronic structure?
Advanced Computational Analysis
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level provides insights into:
- HOMO-LUMO Gap : A calculated gap of 3.67 eV (for analogous indeno-furan derivatives) indicates moderate electron mobility, suggesting utility in charge-transfer applications .
- Electrostatic Potential (ESP) : Negative ESP regions localize on oxygen atoms, while positive ESP dominates over aromatic hydrogens, guiding reactivity in electrophilic substitutions .
Q. Key Findings :
- The nitrile group enhances electron-withdrawing effects, polarizing the fused ring system.
- C6 and C21 atoms (analogous positions) exhibit the highest positive and negative charges, respectively, directing regioselectivity in further functionalizations .
How does the presence of electron-withdrawing groups affect the compound’s reactivity?
Q. Advanced Reactivity Analysis
- Nitro Groups : Increase electrophilicity of the fused ring, facilitating nucleophilic attacks (e.g., amine formation via reduction) .
- Nitrile Groups : Stabilize adjacent radicals or carbocations, enabling participation in cycloadditions or Michael additions.
Case Study :
Nitration at position 8 () deactivates the ring toward further electrophilic substitution, directing reactions to the less hindered positions (e.g., C3 or C5).
What are the common solvents for this compound, and how do solvent interactions influence its stability?
Q. Solubility and Stability
Q. Storage Recommendations :
- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group.
What strategies resolve discrepancies in NMR data interpretation for fused ring systems?
Q. Advanced Data Contradiction Analysis
- Signal Overlap : Use 2D NMR (COSY, HSQC) to resolve overlapping proton signals in the indeno-furan core .
- Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 25°C) can freeze ring puckering motions, simplifying splitting patterns .
Example Challenge :
In , methylene protons (δ 3.05 ppm) appear as triplets due to coupling with adjacent CH₂ groups. If unexpected multiplicity arises, check for impurities or solvent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
